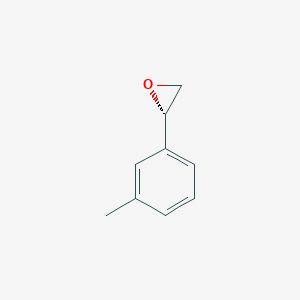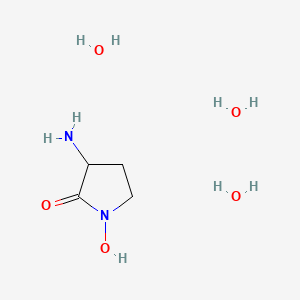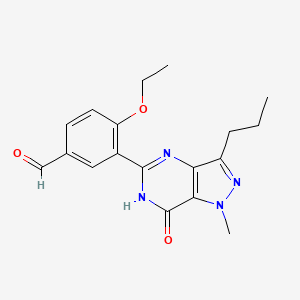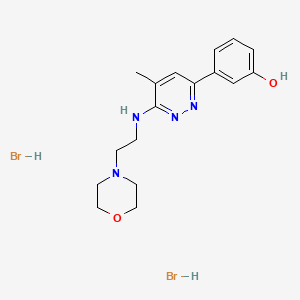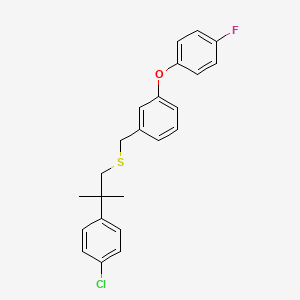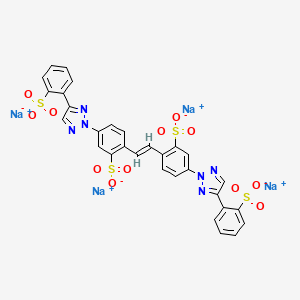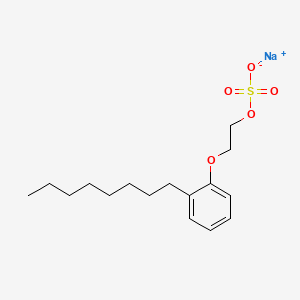
7-Decen-4-olide, (Z)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Decen-4-olide, (Z)-(-)-: is a lactone compound known for its distinctive sweet, creamy, and flowery aroma. It is also referred to as γ-jasmolactone and is found in various essential oils such as jasmine and peppermint . This compound is notable for its presence in fruits like yellow passion fruits, peaches, nectarines, and mangoes, where it contributes to their characteristic scents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Decen-4-olide, (Z)-(-)- involves diastereomeric resolution to achieve high enantiomeric excess. One common method includes the use of optically active starting materials and catalysts to ensure the desired stereochemistry . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of 7-Decen-4-olide, (Z)-(-)- often employs large-scale synthesis techniques that ensure high purity and yield. The process may involve multiple steps, including the purification of intermediates and the final product through techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Decen-4-olide, (Z)-(-)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the lactone to its corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohols from the lactone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted lactones depending on the nucleophile used.
Scientific Research Applications
7-Decen-4-olide, (Z)-(-)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Decen-4-olide, (Z)-(-)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death . The compound’s aroma is attributed to its ability to bind to olfactory receptors, triggering sensory responses .
Comparison with Similar Compounds
δ-Decalactone: Known for its nutty and creamy aroma.
δ-Jasmine Lactone: Has a fatty, milky, and flowery scent, similar to 7-Decen-4-olide, (Z)-(-)- but with additional creamy and nutty notes.
Uniqueness: 7-Decen-4-olide, (Z)-(-)- stands out due to its specific (Z)-configuration, which significantly influences its olfactory properties and biological activities. The ®-enantiomer of this compound has a much stronger odor compared to the (S)-enantiomer, making it particularly valuable in the fragrance industry .
Properties
CAS No. |
156041-99-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(5S)-5-[(Z)-hex-3-enyl]oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/t9-/m0/s1 |
InChI Key |
NKNGVPNCSFZRSM-TYRPZCRBSA-N |
Isomeric SMILES |
CC/C=C\CC[C@H]1CCC(=O)O1 |
Canonical SMILES |
CCC=CCCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


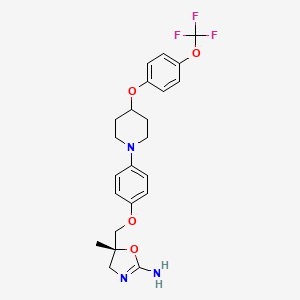
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
